molecular formula C21H24N4O4 B4048804 2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE

2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE

Cat. No.: B4048804
M. Wt: 396.4 g/mol
InChI Key: CIMFDERWQGYJPD-UHFFFAOYSA-N
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Description

2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE is a complex organic compound characterized by the presence of a piperazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-(4-nitrophenyl)piperazine with 3-(2-methylpropanamido)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE: Shares structural similarities but differs in functional groups and overall reactivity.

    N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.

Uniqueness

2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[3-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-15(2)20(26)22-17-5-3-4-16(14-17)21(27)24-12-10-23(11-13-24)18-6-8-19(9-7-18)25(28)29/h3-9,14-15H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFDERWQGYJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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